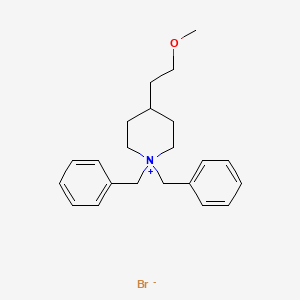
1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide is a chemical compound with the molecular formula C22H30BrNO It is a quaternary ammonium salt, characterized by the presence of a piperidine ring substituted with dibenzyl and methoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide typically involves the quaternization of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide or cyanide ions replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: N-oxides of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium.
Reduction: Secondary amines derived from the reduction of the quaternary ammonium salt.
Substitution: Corresponding substituted quaternary ammonium salts.
科学研究应用
1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe to study ion channel functions and neurotransmitter release mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent for the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in ion flux and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific target and context of use.
相似化合物的比较
Similar Compounds
- 1,1-Dibenzyl-4-(2-hydroxyethyl)piperidin-1-ium bromide
- 1,1-Dibenzyl-4-(2-chloroethyl)piperidin-1-ium bromide
- 1,1-Dibenzyl-4-(2-ethoxyethyl)piperidin-1-ium bromide
Uniqueness
1,1-Dibenzyl-4-(2-methoxyethyl)piperidin-1-ium bromide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
属性
分子式 |
C22H30BrNO |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
1,1-dibenzyl-4-(2-methoxyethyl)piperidin-1-ium;bromide |
InChI |
InChI=1S/C22H30NO.BrH/c1-24-17-14-20-12-15-23(16-13-20,18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22;/h2-11,20H,12-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZRGDAPSXDVETIM-UHFFFAOYSA-M |
规范 SMILES |
COCCC1CC[N+](CC1)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


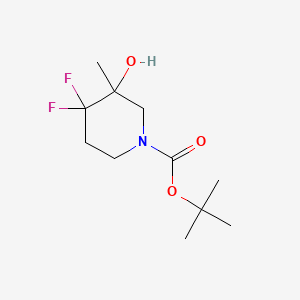
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
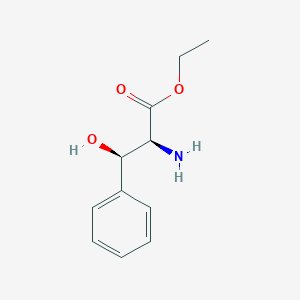
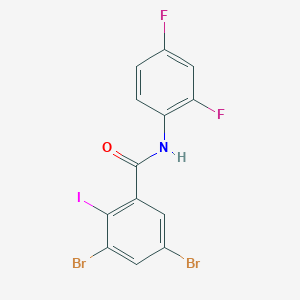
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)

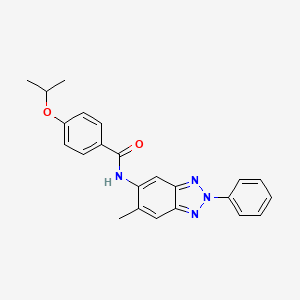
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

